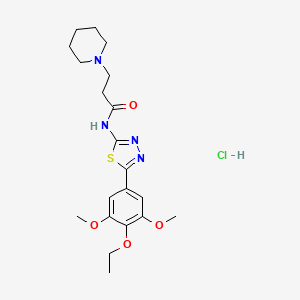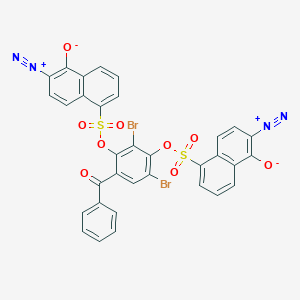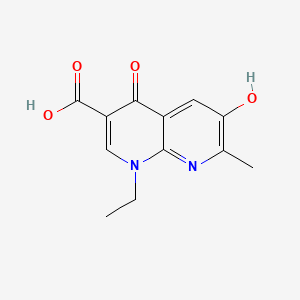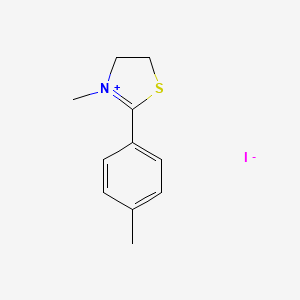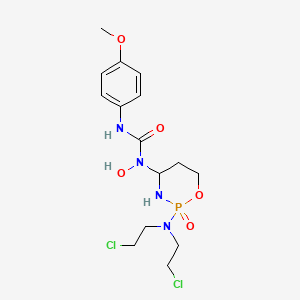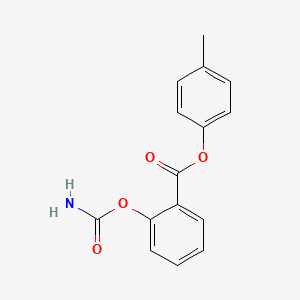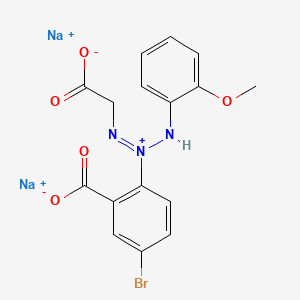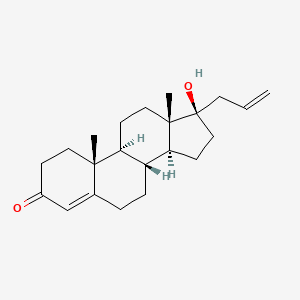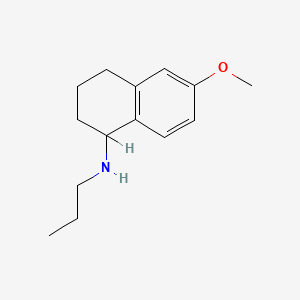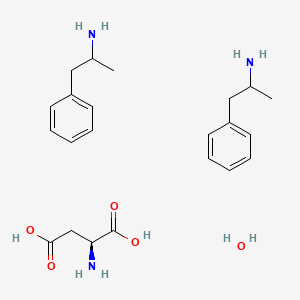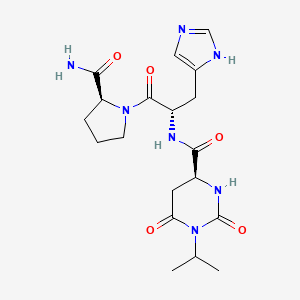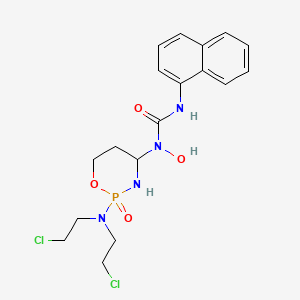
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(1-naphthalenyl)-, P-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-naphthalenyl)-, P-oxide” is a complex organic compound that features a urea backbone with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps may include:
Formation of the oxazaphosphorin ring: This can be achieved through the reaction of appropriate amines with phosphorus oxychloride.
Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the oxazaphosphorin intermediate with bis(2-chloroethyl)amine under controlled conditions.
Attachment of the naphthalenyl group: This can be done through a coupling reaction, often using reagents like naphthalenyl halides and suitable catalysts.
Final urea formation: The final step involves the reaction of the intermediate with urea or its derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the oxazaphosphorin ring and the bis(2-chloroethyl)amino group makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of oxides, while substitution reactions could yield a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.
Medicine
The compound’s structure suggests potential applications in chemotherapy, particularly in targeting cancer cells. Its ability to form covalent bonds with DNA could make it effective in disrupting cancer cell replication.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of this compound likely involves its interaction with cellular components, such as DNA and proteins. The bis(2-chloroethyl)amino group is known for its ability to form covalent bonds with DNA, leading to the disruption of DNA replication and cell division. This makes it a potential candidate for use in chemotherapy.
相似化合物的比较
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: Contains bis(2-chloroethyl)amino groups and is used in cancer treatment.
Uniqueness
The uniqueness of “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(1-naphthalenyl)-, P-oxide” lies in its combination of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
97139-73-6 |
|---|---|
分子式 |
C18H23Cl2N4O4P |
分子量 |
461.3 g/mol |
IUPAC 名称 |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H23Cl2N4O4P/c19-9-11-23(12-10-20)29(27)22-17(8-13-28-29)24(26)18(25)21-16-7-3-5-14-4-1-2-6-15(14)16/h1-7,17,26H,8-13H2,(H,21,25)(H,22,27) |
InChI 键 |
IUWJRVHDDJHGLY-UHFFFAOYSA-N |
规范 SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC=CC3=CC=CC=C32)O)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


